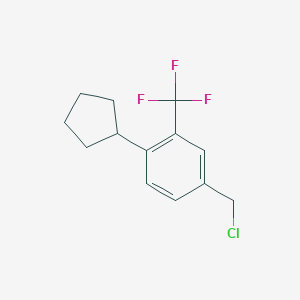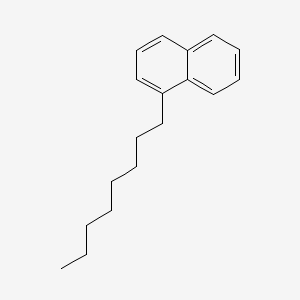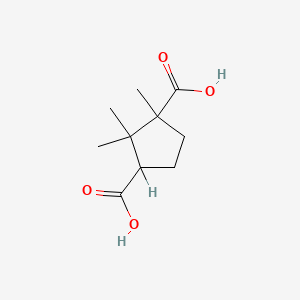
1,3-Dibromo-2,4-dichloro-5-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dibromo-2,4-dichloro-5-fluorobenzene: is an organic compound with the molecular formula C6HBr2Cl2F . It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and fluorine atoms attached to the benzene ring. This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-Dibromo-2,4-dichloro-5-fluorobenzene can be synthesized through a multi-step process involving halogenation reactions. One common method involves the bromination of 2,4-dichloro-3-fluoroaniline, followed by diazotization and reduction . The process typically includes the following steps:
Bromination: 2,4-dichloro-3-fluoroaniline is brominated to form 6-bromo-2,4-dichloro-3-fluoroaniline.
Diazotization: The brominated product undergoes diazotization to form a diazonium salt.
Reduction: The diazonium salt is then reduced to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Dibromo-2,4-dichloro-5-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing halogen atoms.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. Reaction conditions typically involve elevated temperatures and the use of polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction Products: Reduction can yield partially or fully dehalogenated products.
Applications De Recherche Scientifique
1,3-Dibromo-2,4-dichloro-5-fluorobenzene has several applications in scientific research, including:
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-dibromo-2,4-dichloro-5-fluorobenzene involves its interaction with various molecular targets and pathways. The presence of multiple halogen atoms makes it a versatile intermediate for further chemical modifications. Its effects are primarily exerted through nucleophilic aromatic substitution reactions, where the halogen atoms can be replaced by other functional groups, leading to the formation of new compounds with desired properties .
Comparaison Avec Des Composés Similaires
1,3-Dibromo-2-chloro-5-fluorobenzene: Similar in structure but with one less chlorine atom.
1,3-Dibromo-5-fluorobenzene: Lacks the chlorine atoms present in 1,3-dibromo-2,4-dichloro-5-fluorobenzene.
1,3-Dibromo-2,4-dichlorobenzene: Lacks the fluorine atom present in this compound.
Uniqueness: this compound is unique due to the presence of all three types of halogen atoms (bromine, chlorine, and fluorine) on the benzene ring. This unique combination of halogens provides distinct reactivity and makes it a valuable intermediate for synthesizing a wide range of organic compounds with diverse properties .
Propriétés
IUPAC Name |
1,3-dibromo-2,4-dichloro-5-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBr2Cl2F/c7-2-1-3(11)6(10)4(8)5(2)9/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APJRSPNDCYZFBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Cl)Br)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBr2Cl2F |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661540 |
Source


|
| Record name | 1,3-Dibromo-2,4-dichloro-5-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000573-45-4 |
Source


|
| Record name | 1,3-Dibromo-2,4-dichloro-5-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Bis[bis(trimethylsilyl)amino]tin(II)](/img/structure/B6594305.png)
![1-[2-[3-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]propoxy]ethoxy]propan-2-ol](/img/structure/B6594308.png)



![(1Z)-3,4,5,6,7,8-hexadeuterio-1-[(2,4-dimethylphenyl)hydrazinylidene]naphthalen-2-one](/img/structure/B6594343.png)
